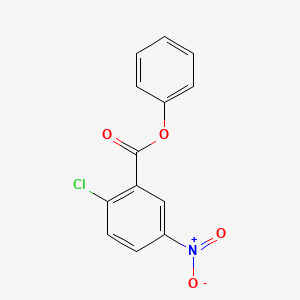
Phenyl 2-chloro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-chloro-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a phenyl group attached to a benzoate moiety, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Products such as 2-azido-5-nitrobenzoate or 2-thiocyanato-5-nitrobenzoate.
Reduction: 2-chloro-5-aminobenzoate.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and phenol.
Applications De Recherche Scientifique
Phenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mécanisme D'action
The mechanism by which Phenyl 2-chloro-5-nitrobenzoate exerts its effects depends on the specific reaction or application. For instance:
Enzymatic Reactions: The ester bond can be hydrolyzed by esterases, leading to the release of 2-chloro-5-nitrobenzoic acid and phenol. The nitro group can be reduced by nitroreductases to form an amino group.
Molecular Targets and Pathways: The compound can interact with various enzymes and receptors, depending on its structural modifications. The presence of the nitro and chloro groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenyl 2-chloro-5-nitrobenzoate can be compared with other similar compounds such as:
Phenyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Phenyl 5-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
Phenyl 2-bromo-5-nitrobenzoate: The bromine atom can be more reactive than chlorine in certain substitution reactions.
Uniqueness: The combination of both chlorine and nitro groups in this compound provides a unique reactivity profile, making it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H8ClNO4 |
|---|---|
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
phenyl 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-12-7-6-9(15(17)18)8-11(12)13(16)19-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
IDRJQYXYZHKUJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



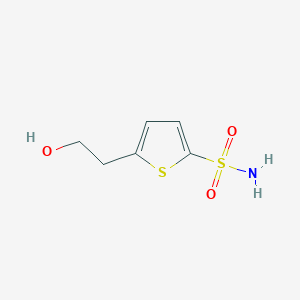

![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
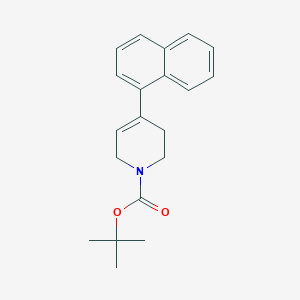
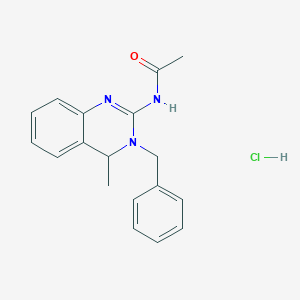

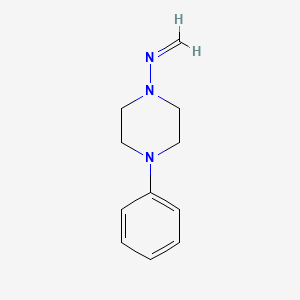

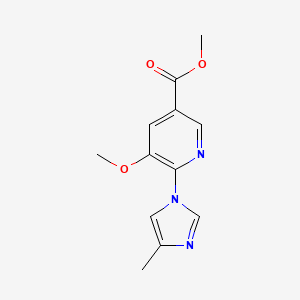
![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)


